molecular formula C16H26N4O2S B6789464 2-[(2-adamantylamino)methyl]-N,N-dimethylimidazole-1-sulfonamide

2-[(2-adamantylamino)methyl]-N,N-dimethylimidazole-1-sulfonamide

Cat. No.: B6789464
M. Wt: 338.5 g/mol
InChI Key: CLXCMTCEQHDJCQ-UHFFFAOYSA-N
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Description

2-[(2-adamantylamino)methyl]-N,N-dimethylimidazole-1-sulfonamide is a complex organic compound that features an adamantane moiety, which is known for its stability and unique three-dimensional structure

Properties

IUPAC Name

2-[(2-adamantylamino)methyl]-N,N-dimethylimidazole-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2S/c1-19(2)23(21,22)20-4-3-17-15(20)10-18-16-13-6-11-5-12(8-13)9-14(16)7-11/h3-4,11-14,16,18H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXCMTCEQHDJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=CN=C1CNC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-adamantylamino)methyl]-N,N-dimethylimidazole-1-sulfonamide typically involves multiple steps, starting with the preparation of the adamantylamine derivative. One common method includes the reaction of 2-adamantylamine with formaldehyde and dimethylamine to form the intermediate compound. This intermediate is then reacted with imidazole-1-sulfonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2-adamantylamino)methyl]-N,N-dimethylimidazole-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[(2-adamantylamino)methyl]-N,N-dimethylimidazole-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of advanced materials due to its stability and unique structural properties.

Mechanism of Action

The mechanism of action of 2-[(2-adamantylamino)methyl]-N,N-dimethylimidazole-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s ability to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-adamantylamine derivatives: These compounds share the adamantane moiety and exhibit similar stability and structural properties.

    Imidazole-1-sulfonamide derivatives: These compounds have similar functional groups and can undergo comparable chemical reactions.

Uniqueness

2-[(2-adamantylamino)methyl]-N,N-dimethylimidazole-1-sulfonamide is unique due to the combination of the adamantane moiety with the imidazole-1-sulfonamide structure. This combination imparts both stability and reactivity, making it a versatile compound for various applications.

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